molecular formula C5H3Cl2NO B180338 3,5-Dichloropyridin-4-ol CAS No. 17228-71-6

3,5-Dichloropyridin-4-ol

Cat. No.: B180338
CAS No.: 17228-71-6
M. Wt: 163.99 g/mol
InChI Key: YKCQWIYRLMNGMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloropyridin-4-ol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 4-hydroxy-3,5-dichloropyridine with appropriate chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dimethylformamide, with the addition of sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives .

Properties

IUPAC Name

3,5-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQWIYRLMNGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938118
Record name 3,5-Dichloropyridin-4(1H)-one
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-71-6, 17228-70-5
Record name 3,5-Dichloro-4-pyridinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5-Dichloro-4-pyridone
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Record name 3,5-Dichloropyridin-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloropyridin-4(1H)-one
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Record name 3,5-dichloropyridin-4-ol
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Record name 3,5-dichloro-4-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the solvent system used in the synthesis of 2,6-Dimethyl-4-hydroxypyridine (Ⅵ)?

A1: The study found that a 1:1:2.5 volume ratio of dimethylformamide (DMF), reaction distillate, and mother liquor (post Ⅵ filtration) was optimal for the reaction between Dehydroacetic acid (Ⅰ) and ammonia to yield Ⅵ []. This specific solvent system likely plays several crucial roles:

    Q2: The study mentions adjusting the pH to 3 before filtering the final product, 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (Ⅶ). What is the purpose of this pH adjustment?

    A2: The adjustment of the pH to 3 prior to filtration likely serves to optimize the isolation of the final product, Ⅶ []. Here's why:

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